

The Cation-Independent Mannose 6-Phosphate Receptor: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cation-Independent Mannose 6-Phosphate Receptor (CI-M6PR), also known as the insulin-like growth factor 2 receptor (IGF2R), is a multifunctional type I transmembrane glycoprotein critical for lysosomal enzyme trafficking and modulation of extracellular signaling pathways. Its primary role involves the transport of newly synthesized mannose 6-phosphate (M6P)-tagged acid hydrolases from the trans-Golgi network (TGN) to the lysosomes, a crucial process for cellular homeostasis.[1][2] Beyond this canonical function, the CI-M6PR participates in the clearance of various extracellular ligands, including the potent mitogen insulin-like growth factor II (IGF-II), and is implicated in the activation of latent transforming growth factor-beta (TGF- β) and the regulation of the urokinase-type plasminogen activator receptor (uPAR) system.[1][3] Given its pivotal roles in cellular function and its association with various pathologies, including lysosomal storage diseases and cancer, the CI-M6PR represents a significant target for therapeutic intervention and drug delivery. This technical guide provides an in-depth overview of the CI-M6PR's core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways.

Core Functions and Mechanisms

The CI-M6PR is a large, ~300 kDa glycoprotein characterized by a large extracytoplasmic domain composed of 15 homologous repeats, a single transmembrane domain, and a short



cytoplasmic tail.[1][2] This intricate structure enables its diverse binding capabilities and intracellular trafficking.

Lysosomal Enzyme Trafficking

The most well-established function of the CI-M6PR is the transport of M6P-containing lysosomal enzymes. In the TGN, newly synthesized lysosomal hydrolases are tagged with M6P residues.[4] The CI-M6PR recognizes and binds these M6P moieties via specific binding sites located within its extracytoplasmic domains 3, 5, and 9.[2][4] This binding is optimal at the slightly acidic pH of the TGN (pH ~6.5-6.7). The receptor-ligand complexes are then packaged into clathrin-coated vesicles and transported to late endosomes. The acidic environment of the late endosomes (pH ~5.0-5.5) facilitates the dissociation of the M6P-tagged enzymes from the receptor. The enzymes are subsequently delivered to lysosomes, while the unoccupied CI-M6PR is recycled back to the TGN for another round of transport.[2] A portion of CI-M6PR is also present on the cell surface (10-20%), where it can internalize extracellular M6P-ligands.[2]

IGF-II Clearance

The CI-M6PR is identical to the IGF-II receptor and plays a crucial role in regulating the bioavailability of IGF-II, a potent fetal growth factor. The binding site for IGF-II is located in domain 11 of the receptor's extracytoplasmic region.[2] Upon binding IGF-II at the cell surface, the receptor-ligand complex is rapidly internalized and targeted to the lysosome for degradation of IGF-II.[2] This process acts as a clearance mechanism, thereby limiting the mitogenic signaling of IGF-II through the IGF-I receptor.

Modulation of Extracellular Signaling

The CI-M6PR is also involved in the activation and regulation of key extracellular signaling molecules.

• TGF-β Activation: The CI-M6PR participates in the activation of latent TGF-β. The latent TGF-β complex, which includes the mature TGF-β dimer, its pro-peptide (latency-associated peptide or LAP), and the latent TGF-β binding protein (LTBP), can bind to the CI-M6PR. This interaction is thought to bring the latent complex into proximity with proteases, such as plasmin, which can cleave the LAP and release the active TGF-β.[5][6]



uPAR and Plasminogen Activation: The CI-M6PR interacts with the urokinase-type
plasminogen activator receptor (uPAR) and plasminogen.[3] The binding site for uPAR and
plasminogen is located in the N-terminal region of the CI-M6PR.[3] This interaction is
believed to play a role in regulating cell surface proteolysis by modulating the activation of
plasminogen to plasmin, a broad-spectrum protease involved in extracellular matrix
degradation and cell migration.[7]

Quantitative Data

This section summarizes key quantitative parameters related to the CI-M6PR's function, providing a valuable resource for researchers.

Table 1: Binding Affinities (Kd) of CI-M6PR for Various Ligands



Ligand	Receptor/Dom ain	Kd	Cell/System	Reference
M6P-containing Ligands				
Mannose 6- Phosphate	Bovine CI-M6PR	~7 μM	In vitro	[8]
β-Glucuronidase	Soluble Bovine CI-M6PR	40 nM	Surface Plasmon Resonance	[4]
β-Glucuronidase	Human CD- M6PR	1.5 ± 0.2 nM	Surface Plasmon Resonance	[9]
Cathepsin D	CI-M6PR	Preferred Ligand	Mammalian Cells	[10]
Arylsulfatase B	Not specified	Not specified	Not specified	
Other Ligands				
IGF-II	Soluble Bovine CI-M6PR	1 nM	Surface Plasmon Resonance	[4]
Plasminogen	Soluble Bovine CI-M6PR	30 nM	Surface Plasmon Resonance	[4]
uPAR	Purified CI- M6PR	Low μM range	In vitro	[11]

Table 2: Trafficking Kinetics of CI-M6PR



Parameter	Value	Cell Type	Reference
Half-life of the receptor	~27 hours	HeLa cells	[12]
Half-life of the receptor (retromer depleted)	~7 hours	HeLa cells	[12]
Endocytosis half-time	~2.5 minutes	CHO cells	[13]
Recycling half-time	~5-6 minutes	CHO cells	[13]
Residence time in MVBs	< 15 minutes	HEp-2 cells	[5]
Full recycling circuit time (Endosome to TGN)	> 1 hour	Not specified	[5]

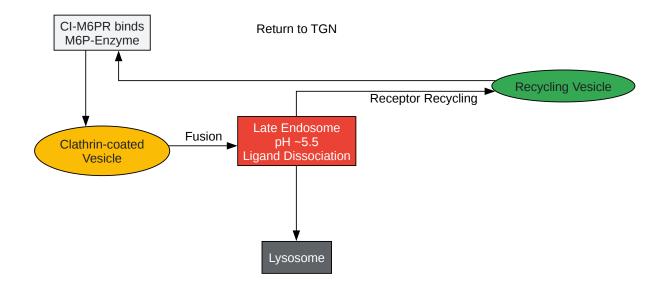
Table 3: Expression of CI-M6PR in Various Cell Lines

Cell Line	Cancer Type	Expression Level	Reference
HeLa	Cervical Cancer	Expressed	[14]
MCF-7	Breast Cancer	Over-expresses	[1]
A-549	Lung Carcinoma	Expressed	[15]
HepG2	Hepatocellular Carcinoma	Expressed	[1][14]
PC12	Pheochromocytoma	Expressed	[16]

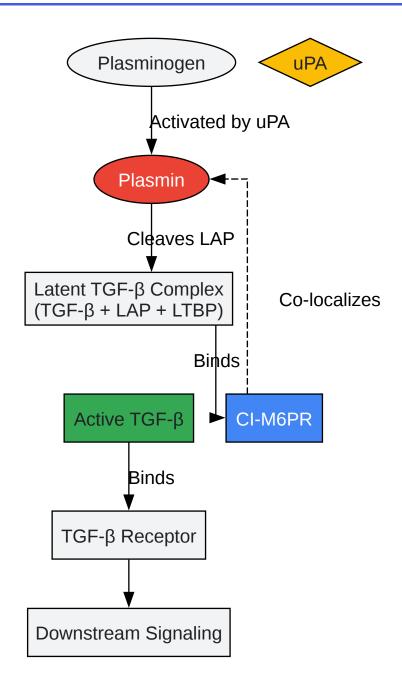
Signaling Pathways and Experimental Workflows

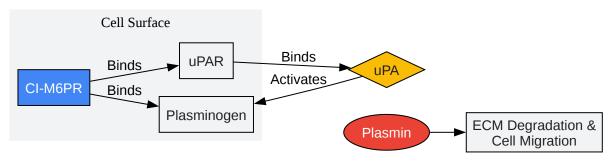
Visualizing the complex interactions and processes involving the CI-M6PR is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.











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